3-(6-Chloropyridazin-3-yl)benzonitrile
Overview
Description
3-(6-Chloropyridazin-3-yl)benzonitrile is a chemical compound with the molecular formula C11H6ClN3 and a molecular weight of 215.64 g/mol It is characterized by the presence of a chloropyridazine ring attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Chloropyridazin-3-yl)benzonitrile typically involves the reaction of 6-chloropyridazine with benzonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: 3-(6-Chloropyridazin-3-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tert-butanol.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Products with different substituents replacing the chlorine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized forms of the benzonitrile moiety.
Scientific Research Applications
3-(6-Chloropyridazin-3-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(6-Chloropyridazin-3-yl)benzonitrile depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the context of its use, such as inhibiting a particular enzyme or blocking a receptor .
Comparison with Similar Compounds
- 3-(6-Bromopyridazin-3-yl)benzonitrile
- 3-(6-Fluoropyridazin-3-yl)benzonitrile
- 3-(6-Methylpyridazin-3-yl)benzonitrile
Comparison: 3-(6-Chloropyridazin-3-yl)benzonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to its bromine, fluorine, or methyl counterparts. The chlorine atom can participate in specific substitution reactions that may not be as feasible with other substituents, thereby offering distinct pathways for chemical modifications .
Biological Activity
3-(6-Chloropyridazin-3-yl)benzonitrile, with the molecular formula C11H6ClN3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 6-chloropyridazine with benzonitrile. Common methods include using potassium carbonate as a base in dimethylformamide (DMF) at elevated temperatures. The compound can undergo various reactions such as substitution, reduction, and oxidation, allowing for further chemical modifications and applications in research and industry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, potentially leading to therapeutic effects in various biological pathways. The exact mechanism may vary depending on the target and the context of its use.
Research Findings
- Antidiabetic Potential : Some studies have explored related compounds that share structural similarities with this compound, particularly in the context of PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) modulation. For instance, derivatives have shown significant activation in PPARγ transactivation assays and have demonstrated moderate-to-high adipogenic activity in vitro. These compounds were also effective in reducing plasma glucose levels in diabetic mouse models .
- Comparative Studies : When compared to similar compounds like 3-(6-Bromopyridazin-3-yl)benzonitrile and 3-(6-Fluoropyridazin-3-yl)benzonitrile, the chlorine substituent in this compound influences its reactivity and biological interactions. This unique property allows for distinct pathways for chemical modifications, which can enhance its biological efficacy.
Case Studies
A noteworthy case study involved testing a series of pyridazine derivatives for their antidiabetic effects. One compound from this series, which structurally resembles this compound, exhibited a significant reduction in hyperglycemia in db/db mice after treatment. This study highlighted the potential of these compounds as safer alternatives to traditional PPARγ agonists like rosiglitazone, which often lead to undesirable side effects such as weight gain .
Comparative Analysis
Compound Name | Biological Activity | Key Findings |
---|---|---|
This compound | Potential PPARγ modulator | May reduce plasma glucose levels |
3-(6-Bromopyridazin-3-yl)benzonitrile | Similar biological activity | Chlorine substitution affects reactivity |
3-(6-Fluoropyridazin-3-yl)benzonitrile | Similar biological activity | Unique properties due to fluorine substitution |
Properties
IUPAC Name |
3-(6-chloropyridazin-3-yl)benzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3/c12-11-5-4-10(14-15-11)9-3-1-2-8(6-9)7-13/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBMKURRASMYRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NN=C(C=C2)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99708-49-3 | |
Record name | 3-(6-Chloro-3-pyridazinyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.